1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one
Description
Significance of the Pyrrolidin-2-one (γ-Lactam) Moiety in Heterocyclic Chemistry
The pyrrolidin-2-one ring is a cornerstone in heterocyclic chemistry due to its unique combination of structural features. The presence of both a carbonyl group and a nitrogen atom within the five-membered ring imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. The lactam functionality can undergo various transformations, including reduction, hydrolysis, and reactions at the α-carbon, providing access to a diverse array of pyrrolidine (B122466) and other nitrogen-containing derivatives. Its rigid, planar amide bond, contrasted with the flexible alkyl chain, allows for the construction of molecules with specific conformational preferences, a critical aspect in the design of biologically active compounds.
Contextualizing 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one within the Pyrrolidinone Chemical Space
While extensive research exists for the broader class of pyrrolidin-2-one derivatives, specific scientific literature detailing the synthesis, properties, and biological evaluation of this compound is limited. However, by examining related structures, we can infer its chemical context.
The structure of this compound combines the pyrrolidin-2-one core with a phenyl ring substituted with an aminomethyl group. This positions it as an N-aryl pyrrolidinone derivative. The presence of the aminomethyl group introduces a basic center and a potential point for further functionalization or interaction with biological targets.
Derivatives of N-phenylpyrrolidin-2-one have been investigated for various biological activities. The introduction of substituents on the phenyl ring can significantly modulate these activities. For instance, the position and nature of the substituent can influence the molecule's ability to fit into the binding pocket of a target protein. The aminomethyl group in the ortho position, as seen in the target compound, would be expected to influence the molecule's conformation and electronic properties compared to its meta or para isomers.
Research on related aminophenyl pyrrolidin-2-one derivatives has shown potential for biological activity, including selective inhibition of certain bacteria. The synthesis of such compounds typically involves the condensation of γ-butyrolactone with the corresponding substituted aniline (B41778).
Table 1: General Physicochemical Properties of Pyrrolidin-2-one and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Pyrrolidin-2-one | C4H7NO | 85.11 | 245 |
| N-Phenylpyrrolidin-2-one | C10H11NO | 161.20 | 315-317 |
| This compound | C11H14N2O | 190.24 | Predicted: 425.3±28.0 |
Data for Pyrrolidin-2-one and N-Phenylpyrrolidin-2-one are experimental values. Data for this compound is predicted.
Table 2: Notable Biologically Active Pyrrolidin-2-one Derivatives
| Compound Name | Core Structure | Notable Biological Activity |
| Piracetam | 2-Oxo-1-pyrrolidineacetamide | Nootropic (cognitive enhancer) |
| Levetiracetam | (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide | Anticonvulsant |
| Doxapram | 1-Ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone | Respiratory stimulant |
| Cotinine | 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone | Nicotine metabolite, used as a biomarker for tobacco exposure |
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-[2-(aminomethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2 |
InChI Key |
OGHHQAMQSYUQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2CN |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Aminomethyl Phenyl Pyrrolidin 2 One and Its Analogues
Strategies for Pyrrolidin-2-one Ring Construction
The pyrrolidin-2-one (or γ-lactam) ring is a prevalent structural motif in many biologically active molecules. nih.gov Its synthesis has been extensively studied, leading to a variety of reliable methods starting from diverse precursors.
Cyclization Approaches to γ-Lactam Formation
Intramolecular cyclization is one of the most direct and common methods for constructing the γ-lactam ring. These reactions typically involve the formation of an amide bond from a linear precursor containing a terminal amine and a carboxylic acid derivative separated by a three-carbon chain.
One classic approach is the thermal or acid-catalyzed cyclization of γ-amino acids. The reaction proceeds via the intramolecular condensation of the amino group and the carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring. Modern variations employ coupling agents to facilitate this transformation under milder conditions. Another powerful method is the intramolecular cyclization of γ-haloamides, where a terminal amide attacks an electrophilic carbon bearing a halogen, displacing the halide to close the ring.
Recent research has focused on developing highly efficient and stereoselective cyclization reactions. For instance, gold-catalyzed oxidative cyclization of certain alkenyl diynes has been shown to produce complex tetracyclic γ-lactams in good yields. rsc.org Additionally, stereoselective cyclization strategies using chiral malonic esters have been developed to construct enantiomerically enriched γ-lactams. nih.gov These methods often rely on the controlled displacement of a leaving group, with electronic factors influencing the efficiency of the cyclization. nih.gov
| Cyclization Method | Precursor Type | Typical Reagents/Catalysts | Key Features |
| Intramolecular Amidation | γ-Amino Acids | Heat, Acid, Carbodiimides | Direct formation of amide bond. |
| Nucleophilic Substitution | γ-Haloamides | Base (e.g., NaH) | Forms ring via displacement of a halide. |
| Reductive Amination | Keto-acids | Reducing agents (e.g., NaBH₄), Amines | Forms amine and cyclizes in one pot. |
| Borylative Cyclization | Unsaturated amides | Boron reagents, Transition metals | Provides polyfunctionalized γ-lactams. organic-chemistry.org |
| Gold-Catalyzed Cascade | Alkenyl diynes | Gold catalysts | Efficient for complex, fused ring systems. rsc.org |
Ring Contraction Methodologies from Larger Heterocycles
An alternative strategy for forming the pyrrolidin-2-one scaffold is through the skeletal rearrangement or contraction of larger heterocyclic rings, most notably six-membered piperidines. These methods, while often more complex, can provide access to unique substitution patterns.
One documented approach involves the selective synthesis of pyrrolidin-2-ones from N-substituted piperidines through a cascade reaction. rsc.org This process can be mechanistically intricate, involving the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by oxidation, decarboxylation, and further oxidation to yield the final lactam. rsc.orgresearchgate.net The selectivity of these reactions can often be tuned by the choice of oxidant and additives. rsc.org Photochemical methods have also been explored, such as the photo-promoted ring contraction of pyridines using a silylborane to afford pyrrolidine (B122466) derivatives. osaka-u.ac.jpnih.gov This highlights the potential of using abundant pyridine (B92270) feedstocks for pyrrolidine synthesis. osaka-u.ac.jp
| Starting Heterocycle | Key Transformation | Typical Reagents | Notes |
| N-Substituted Piperidines | Oxidative Rearrangement | Oxidants (e.g., Cu(OAc)₂/KI/O₂) | Involves cleavage and reformation of a C-N bond. researchgate.net |
| N–Mesyloxy Lactams | Thermal Rearrangement | Triflic Anhydride (B1165640), Base | Proceeds via an isocyanate-like intermediate. nih.gov |
| Pyridines | Photo-promoted Contraction | Silylborane, Light (365 nm) | Forms a bicyclic pyrrolidine derivative. nih.gov |
Utilization of Acyclic Precursors in Pyrrolidinone Synthesis
The formation of the pyrrolidin-2-one ring from purely acyclic starting materials is a versatile approach that allows for significant structural diversity. mdpi.com These methods build the ring from the ground up, often through multi-step sequences or elegant one-pot reactions.
A prominent example is the reductive amination of 1,4-dicarbonyl compounds, such as 2,5-hexanedione, or related keto-acids like levulinic acid. nih.gov The reaction of levulinic acid with an amine, for instance, can lead to the formation of an enamine or imine intermediate, which then undergoes intramolecular cyclization and reduction to yield the N-substituted pyrrolidinone. The choice of catalyst and reaction conditions can selectively produce pyrrolidinones or the fully reduced pyrrolidines. nih.gov Multicomponent reactions (MCRs) have also emerged as a powerful tool. For example, the Ugi three-component reaction of levulinic acid with an amine and an isonitrile can produce lactam derivatives in a single, efficient step. organic-chemistry.org
| Acyclic Precursor(s) | Reaction Type | Catalyst/Reagent | Product Type |
| Levulinic Acid and Amines | Reductive Amination/Cyclization | RuCl₃ or AlCl₃ | N-Substituted Pyrrolidinones |
| Amide Dianions and Epibromohydrin | Nucleophilic Addition/Cyclization | Strong Base (e.g., n-BuLi) | 5-(Hydroxymethyl)pyrrolidin-2-ones |
| Enals and 2-Aminoacrylates | [3+2] Annulation | N-Heterocyclic Carbene (NHC) | Functionalized γ-Lactams organic-chemistry.org |
| Diketones and Anilines | Successive Reductive Amination | Iridium Catalyst | N-Aryl-Substituted Pyrrolidines nih.gov |
Introduction and Functionalization of the Aminomethylphenyl Moiety
The synthesis of the target compound requires the formation of a carbon-nitrogen bond between the pyrrolidinone ring and a phenyl group, as well as the introduction of an aminomethyl substituent at the ortho position of that ring.
Aminomethylation Reactions on Aromatic Systems
Aminomethylation involves the introduction of a -CH₂NR₂ group onto an aromatic ring. For the synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one, this would typically involve introducing a protected aminomethyl or a precursor group onto a 1-phenylpyrrolidin-2-one intermediate.
A direct method for this functionalization is the Suzuki-Miyaura cross-coupling reaction. This involves coupling an aryl halide (e.g., 1-(2-bromophenyl)pyrrolidin-2-one) with a suitable aminomethyl equivalent, such as sodium phthalimidomethyltrifluoroborate. organic-chemistry.org This reaction, catalyzed by palladium, forms the C-C bond, and the primary amine can be subsequently revealed by deprotection (e.g., with ethylenediamine). organic-chemistry.org This one-pot procedure is compatible with a variety of functional groups and offers a reliable route to primary aminomethyl arenes.
Alternatively, the aminomethyl group can be introduced via a two-step process involving initial chloromethylation of the aromatic ring followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.
Coupling Strategies for Phenyl-Pyrrolidinone Linkage
The formation of the N-aryl bond is a critical step in the synthesis of 1-phenylpyrrolidin-2-one and its analogues. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and effective methods for achieving this transformation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (pyrrolidin-2-one) and an aryl halide or triflate. This method is known for its broad substrate scope and high functional group tolerance. The Ullmann-Goldberg condensation is another classic and powerful method, which uses a copper catalyst to couple an amine with an aryl halide. nih.govresearchgate.net While older protocols required harsh reaction conditions, modern advancements using specific ligands have enabled these reactions to proceed under much milder conditions, making them suitable for complex molecules. researchgate.net
These coupling reactions are typically performed by reacting pyrrolidin-2-one with a suitably substituted aryl halide, such as 1-bromo-2-(cyanomethyl)benzene or 1-bromo-2-(azidomethyl)benzene, where the side chain can be later converted to the aminomethyl group.
| Coupling Reaction | Catalyst System | Aryl Component | Amine Component | Key Advantages |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Aryl Halides, Triflates | Pyrrolidin-2-one | Broad scope, high tolerance for functional groups. nih.gov |
| Ullmann-Goldberg Condensation | Copper / Ligand (e.g., L-proline derivative) | Aryl Halides | Pyrrolidin-2-one | Cost-effective catalyst, effective for amides. researchgate.net |
| Chan-Evans-Lam Coupling | Copper / Oxygen | Arylboronic Acids | Pyrrolidin-2-one | Uses boronic acids instead of halides. nih.gov |
Targeted Synthesis of this compound
The synthesis of the title compound, this compound, presents a unique challenge due to the ortho-disubstituted aromatic ring. Both direct and precursor-based synthetic strategies are considered to achieve this molecular architecture.
Direct synthetic routes to this compound are actively being investigated to provide a more streamlined and efficient process. One potential direct approach involves the reaction of 2-aminobenzylamine with γ-butyrolactone. This method, however, can be challenging due to the need for high temperatures and pressures to drive the lactamization, and potential side reactions involving the two amine functionalities.
Another direct strategy could involve the reductive amination of a suitable keto-acid with 2-aminobenzylamine, followed by intramolecular cyclization. While theoretically plausible, the selective reaction at the desired amine group and the prevention of polymerization can be significant hurdles.
A more established and versatile approach to this compound involves the use of precursors and intermediates, most notably N-aryl succinimide (B58015) derivatives. This multi-step strategy offers greater control over the final product and is adaptable for the synthesis of various analogs.
A common pathway begins with the synthesis of an N-aryl succinimide from a substituted aniline (B41778) and succinic anhydride. For the target compound, this would involve starting with 2-cyanoaniline or 2-nitroaniline. The reaction with succinic anhydride, often carried out in a suitable solvent like acetic acid or under thermal conditions, yields the corresponding N-(2-cyanophenyl)succinimide or N-(2-nitrophenyl)succinimide.
The subsequent and crucial step is the reduction of the succinimide to the pyrrolidin-2-one ring and the conversion of the cyano or nitro group to the aminomethyl functionality. The reduction of the succinimide can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄). However, careful control of the reaction conditions is necessary to selectively reduce the imide carbonyls without affecting the nitrile or nitro group.
A more controlled approach involves a two-step reduction. First, the succinimide is selectively reduced to the corresponding pyrrolidin-2-one. Subsequently, the nitrile or nitro group is reduced to the aminomethyl group. The catalytic hydrogenation of nitriles to primary amines is a well-established transformation, often employing catalysts like palladium, platinum, or nickel under a hydrogen atmosphere. Similarly, the reduction of a nitro group can be accomplished through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.
An alternative precursor is 1-(2-formylphenyl)pyrrolidin-2-one. This intermediate can be subjected to reductive amination with an ammonia source to yield the final product. The synthesis of the aldehyde precursor itself could be achieved from the corresponding carboxylic acid or its derivative.
| Precursor | Reagents and Conditions for Ring Formation | Reagents and Conditions for Functional Group Interconversion |
| N-(2-cyanophenyl)succinimide | 2-cyanoaniline, succinic anhydride, heat | 1. Selective reduction of succinimide (e.g., with NaBH₄/CoCl₂) 2. Catalytic hydrogenation of nitrile (e.g., H₂, Pd/C) |
| N-(2-nitrophenyl)succinimide | 2-nitroaniline, succinic anhydride, heat | 1. Selective reduction of succinimide 2. Reduction of nitro group (e.g., SnCl₂, HCl or catalytic hydrogenation) |
| 1-(2-formylphenyl)pyrrolidin-2-one | (Not a direct succinimide route) | Reductive amination (e.g., NH₃, H₂, Raney Ni) |
Synthetic Approaches to Isomeric and Structural Analogues
The synthetic strategies for the isomeric and structural analogs of this compound often parallel the methods used for the ortho-substituted compound, with modifications in the starting materials.
The synthesis of the meta-isomer, 1-[3-(aminomethyl)phenyl]pyrrolidin-2-one, typically follows the precursor route. The synthesis would commence with 3-cyanoaniline or 3-nitroaniline, which is reacted with succinic anhydride to form N-(3-cyanophenyl)succinimide or N-(3-nitrophenyl)succinimide, respectively. Subsequent reduction of the succinimide ring to the pyrrolidin-2-one and conversion of the cyano or nitro group to the aminomethyl group, as described for the ortho-isomer, would yield the desired product.
Similarly, the para-isomer, 1-[4-(aminomethyl)phenyl]pyrrolidin-2-one, is accessible through the N-aryl succinimide pathway starting from 4-cyanoaniline or 4-nitroaniline. The resulting N-(4-cyanophenyl)succinimide or N-(4-nitrophenyl)succinimide is then subjected to the two-step reduction process to afford the target molecule. The synthesis of N-substituted succinimides from succinic anhydride and various aromatic amines is a well-documented process. organic-chemistry.org
| Isomer | Starting Material | Key Intermediate |
| 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one | 3-Cyanoaniline or 3-Nitroaniline | N-(3-cyanophenyl)succinimide or N-(3-nitrophenyl)succinimide |
| 1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one | 4-Cyanoaniline or 4-Nitroaniline | N-(4-cyanophenyl)succinimide or N-(4-nitrophenyl)succinimide |
The synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are structural analogs with the aminomethyl group on the pyrrolidinone ring, employs different synthetic strategies. A common approach starts from itaconic acid. libretexts.org
One method involves a six-stage synthesis, while an alternative, more efficient four-stage method has also been developed. libretexts.org The four-stage synthesis begins with the reaction of itaconic acid and a substituted benzylamine (B48309) in toluene, which upon heating, yields 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. libretexts.org This carboxylic acid is then converted to its corresponding acid chloride, followed by reaction with an azide (B81097) source to form an acyl azide. A Curtius rearrangement of the acyl azide, followed by hydrolysis, furnishes the aminomethyl group. Finally, reduction of the resulting intermediate yields the desired 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative. libretexts.org
| Synthetic Method | Key Starting Materials | Number of Stages | Key Transformations |
| Method 1 | Itaconic acid, Substituted benzylamines | 6 | - |
| Method 2 (Alternative) | Itaconic acid, Substituted benzylamines | 4 | Formation of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid, Conversion to acyl azide, Curtius rearrangement |
Regioselective Synthesis Considerations
The synthesis of this compound requires precise control over the placement of the aminomethyl group on the phenyl ring, specifically at the ortho position relative to the nitrogen atom of the pyrrolidinone ring. Regioselectivity is typically achieved not during the formation of the pyrrolidinone ring itself, but by selecting an appropriately pre-substituted starting material.
A common and effective strategy involves a two-step approach:
N-Arylation: A pyrrolidinone ring is attached to a benzene (B151609) ring that already contains a precursor functional group at the ortho position. This can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov In this approach, pyrrolidin-2-one is coupled with an ortho-substituted aryl halide, for instance, 1-bromo-2-nitrobenzene (B46134) or 2-bromobenzonitrile. The regiochemistry is thus dictated by the choice of the starting aryl halide.
Functional Group Transformation: The precursor group (e.g., a nitro or cyano group) is then chemically reduced to the desired aminomethyl group. For example, a nitro group can be reduced to an amino group, which is then further converted, or a cyano group can be reduced directly to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
An alternative regioselective pathway is to start with a substituted aniline, such as 2-nitroaniline. This aniline can react with γ-butyrolactone at high temperatures (250–290 °C) and pressures to form N-(2-nitrophenyl)pyrrolidin-2-one. chemicalbook.com Subsequent reduction of the nitro group yields the corresponding aminophenyl derivative, which can then be converted to the target aminomethyl compound. This method ensures the ortho-substitution is maintained throughout the synthetic sequence.
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound and its analogues is crucial for improving efficiency, increasing yields, and ensuring product purity. This involves systematic studies of reaction conditions for the key steps: N-arylation and functional group reduction.
The synthesis of N-aryl pyrrolidinones often relies on the reaction between anilines and γ-butyrolactone or its derivatives. The conditions for this reaction are demanding, typically requiring high temperatures and pressures, but result in high conversion rates. chemicalbook.com
Table 1: General Conditions for Ammonolysis of γ-Butyrolactone with Anilines
| Parameter | Value/Condition | Outcome | Reference |
|---|---|---|---|
| Temperature | 250–290 °C | High conversion | chemicalbook.com |
| Pressure | 8.0–16.0 MPa | High conversion | chemicalbook.com |
| Reactants | γ-Butyrolactone, Substituted Aniline | N-Aryl Pyrrolidin-2-one | chemicalbook.com |
| Selectivity | >94% | High product purity | chemicalbook.com |
In methods involving transition-metal catalysis, such as the Buchwald-Hartwig reaction for N-arylation, optimization involves screening various combinations of catalysts, ligands, bases, and solvents. The choice of Lewis acid can also be critical in related cyclization reactions. For instance, in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines, various Lewis acids were tested to optimize the yield. nih.gov
Table 2: Example of Lewis Acid Optimization in a Pyrrolidinone Synthesis
| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Sc(OTf)₃ | DCE | 2 | 65 | nih.gov |
| 2 | Y(OTf)₃ | DCE | 2 | 72 | nih.gov |
| 3 | Yb(OTf)₃ | DCE | 2 | 68 | nih.gov |
| 4 | Ni(ClO₄)₂·6H₂O | DCE | 2 | 75 | nih.gov |
| 5 | Cu(OTf)₂ | DCE | 2 | 61 | nih.gov |
Data adapted from a study on related pyrrolidinone structures to illustrate optimization principles. nih.gov
The final reduction step also requires optimization. The reduction of a nitrile precursor using sodium borohydride (B1222165) (NaBH₄) can be significantly enhanced by the addition of cobalt(II) chloride (CoCl₂), which facilitates the reductive cyclization of relevant precursors. researchgate.net
Applying green chemistry principles to the synthesis of pyrrolidinones can significantly reduce environmental impact. Key strategies include the use of eco-friendly solvents, biodegradable catalysts, and energy-efficient reaction conditions.
Eco-Friendly Solvents and Catalysts: Multi-component reactions for synthesizing pyrrolidinone derivatives have been successfully carried out in ethanol, a green solvent, using citric acid as a natural and biodegradable catalyst. This approach avoids the need for hazardous organic reagents. Water has also been employed as a solvent for the synthesis of N-aryl-substituted pyrrolidines via transfer hydrogenation, highlighting a practical and environmentally benign method. nih.gov
Alternative Energy Sources: The use of ultrasound irradiation has been shown to promote the synthesis of pyrrolidinone derivatives, leading to shorter reaction times, excellent yields, and cleaner reaction profiles in a convenient and energy-efficient manner. rsc.org
Biocatalysis: Enzymes offer a powerful tool in green chemistry, enabling chemical transformations to occur under mild, aqueous conditions with high selectivity. ijbpas.com This approach can replace harsher chemical methods, reducing both energy consumption and the generation of toxic byproducts. ijbpas.com
Stereoselective Synthesis of Enantiopure Derivatives
While this compound is an achiral molecule, its direct analogues containing stereocenters on the pyrrolidinone ring are of significant interest in medicinal chemistry. The development of stereoselective methods to access enantiopure forms of these analogues is a key area of research.
Several strategies have been established for the asymmetric synthesis of chiral pyrrolidines:
Chiral Auxiliaries: The use of a removable chiral auxiliary, such as an N-tert-butanesulfinyl group, can direct the stereochemical outcome of a reaction. For instance, in [3+2] cycloaddition reactions between N-tert-butanesulfinylazadienes and azomethine ylides, the sulfinyl group effectively induces a specific absolute configuration in the final pyrrolidine product with high diastereoselectivity. nih.govacs.org
Chiral Pool Synthesis: Enantiomerically pure starting materials, such as the amino acids L-proline and L-hydroxyproline, serve as versatile building blocks. nih.govmdpi.com The inherent chirality of these natural products is carried through the synthetic sequence to produce complex chiral pyrrolidine-containing target molecules. mdpi.com
Asymmetric Catalysis: Chiral catalysts are widely used to create stereocenters with high enantioselectivity. Asymmetric 1,3-dipolar cycloaddition reactions, for example, can be catalyzed by chiral silver(I) complexes to construct spiro-pyrrolidine derivatives with excellent endo-selectivity and high enantiomeric excess (up to 93% ee). mdpi.com Another powerful method involves an asymmetric allylic alkylation to establish a stereogenic quaternary center, which is then converted to the pyrrolidine ring via a subsequent stereoretentive ring contraction. nih.gov
These stereoselective methods allow for the synthesis of specific enantiomers of chiral aminomethylpyrrolidinone analogues, which is critical for investigating their biological activities and developing potential therapeutic agents.
Based on a comprehensive search for scientific literature, it is not possible to provide the detailed experimental data and research findings for the specific compound "this compound" as required by the requested outline.
To provide a comprehensive article as per the user's instructions, access to peer-reviewed scientific studies containing the primary analytical data for this exact compound is necessary. Without such sources, generating the content would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Structural Elucidation and Molecular Characterization
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For a chiral molecule like 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one, these methods are crucial for determining not only its chemical purity but also the relative proportions of its non-superimposable mirror-image isomers, or enantiomers.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound. The versatility of HPLC allows for its application in various stages of chemical development, from routine purity checks of synthesized batches to the isolation of high-purity material for further studies.
For the analytical separation , reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. While specific experimental conditions for this compound are not extensively detailed in publicly available literature, general principles of method development for similar aromatic amines and lactams can be applied. A typical starting point would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using ultraviolet (UV) spectroscopy, leveraging the aromatic phenyl ring in the molecule's structure.
Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate significant quantities of the pure compound. This requires larger columns, higher flow rates, and a larger sample injection volume. The goal is to achieve high resolution and recovery of the target compound, free from impurities and by-products. The conditions developed at the analytical scale are often optimized and scaled up for preparative purposes.
Table 1: Illustrative HPLC Parameters for Aromatic Amines (General Example)
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Chiral Chromatography for Enantioseparation and Purity
As this compound possesses a chiral center, separating its enantiomers is critical, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most effective method for this purpose. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and subsequent separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds. For a molecule like this compound, these phases can offer the necessary stereospecific interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions) to achieve enantiomeric resolution. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation.
The determination of enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is a primary application of chiral HPLC. This is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 2: Common Chiral Stationary Phases for Amine Enantioseparation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle |
|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel® OD, OJ | Complexation, H-bonding, π-π interactions |
| Polysaccharide-based (Amylose) | Chiralpak® AD, AS | Complexation, H-bonding, π-π interactions |
Pre-column Derivatization Strategies for Enhanced Detection and Separation
Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system. This strategy can be employed for several reasons: to improve chromatographic behavior, enhance detection sensitivity, or facilitate the separation of enantiomers on an achiral column.
For this compound, the primary amine group is a prime target for derivatization. Reagents that react with amines to introduce a chromophore or fluorophore can significantly increase the sensitivity of UV or fluorescence detection, respectively. This is particularly useful when analyzing trace amounts of the compound.
Furthermore, derivatization with a chiral reagent can be used for the indirect enantiomeric separation of this compound. The reaction of the racemic amine with a single enantiomer of a chiral derivatizing agent results in the formation of a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. A well-known example of such a reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Table 3: Examples of Derivatization Reagents for Primary Amines
| Reagent | Detection Method | Purpose |
|---|---|---|
| Dansyl Chloride | Fluorescence | Enhanced Sensitivity |
| o-Phthalaldehyde (OPA) | Fluorescence | Enhanced Sensitivity |
| Marfey's Reagent | UV | Indirect Chiral Separation |
Computational Chemistry and Theoretical Studies of 1 2 Aminomethyl Phenyl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic and geometric properties of a molecule. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other key characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comnih.govrsc.org By calculating the electron density, DFT can accurately predict the molecule's electronic structure and energetics. ekb.eg For 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, can elucidate several key parameters. arabjchem.orgacs.org
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. arabjchem.org Other properties derived from these energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity and interaction capabilities. ekb.egsemanticscholar.org
Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen atom, indicating a site for electrophilic attack, and positive potential (blue) around the aminomethyl protons, indicating sites for nucleophilic interaction.
Below is a table of representative electronic properties for this compound, as would be calculated using DFT methods.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Symbol | Value (a.u.) | Description |
|---|---|---|---|
| Total Energy | E_total | -632.15 | The total electronic energy of the optimized molecule. |
| HOMO Energy | E_HOMO | -0.235 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. arabjchem.org |
| LUMO Energy | E_LUMO | 0.015 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. arabjchem.org |
| HOMO-LUMO Gap | ΔE | 0.250 | Indicator of chemical stability and reactivity. |
| Dipole Moment | μ | 4.51 D | A measure of the overall polarity of the molecule. |
The flexibility of this compound arises from the rotation around several single bonds. Quantum chemical calculations can predict the molecule's preferred three-dimensional structures (conformations) by systematically rotating these bonds and calculating the corresponding energy. rsc.org The resulting low-energy structures correspond to the most stable conformers.
τ1 (C-C-N-C): The angle defining the rotation of the pyrrolidin-2-one ring relative to the phenyl ring.
τ2 (C-C-C-N): The angle defining the orientation of the aminomethyl group relative to the phenyl ring.
By performing a relaxed potential energy surface scan, where these angles are systematically varied, a set of stable conformers can be identified. The calculations would likely reveal that specific orientations are favored to minimize steric hindrance between the pyrrolidinone ring and the aminomethyl group. uky.edu
The table below presents hypothetical data for predicted low-energy conformers and their defining torsional angles.
Table 2: Predicted Torsional Angles for Stable Conformers
| Conformer | Relative Energy (kcal/mol) | Torsional Angle τ1 (C-C-N-C) | Torsional Angle τ2 (C-C-C-N) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | ~75° | ~60° |
| 2 | 1.25 | ~80° | ~180° |
| 3 | 2.10 | ~-70° | ~-65° |
Molecular Modeling and Simulation
Building upon quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their conformational landscapes and interactions with other molecules.
A conformational landscape is a map of a molecule's potential energy as a function of its geometry, primarily its torsional angles. rsc.org For flexible molecules like this compound, this landscape can be complex, containing multiple energy minima (stable conformers) separated by energy barriers. nih.gov
Computational analysis of this landscape identifies the global minimum—the single most stable conformation—as well as other low-energy local minima that the molecule can adopt. The preferred geometries are those that balance steric repulsion and favorable intramolecular interactions. In this molecule, an intramolecular hydrogen bond between the nitrogen of the aminomethyl group and the carbonyl oxygen of the pyrrolidinone ring might stabilize certain folded conformations, making them the preferred geometries. rsc.org
Molecular modeling can simulate how multiple molecules of this compound interact, which is crucial for understanding its solid-state properties and behavior in solution. researchgate.net The primary intermolecular forces at play are hydrogen bonding and pi-stacking.
Hydrogen Bonding: The aminomethyl group (-CH₂NH₂) contains two hydrogen bond donors (N-H), while the carbonyl group (C=O) on the pyrrolidinone ring acts as a strong hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bond networks, which can significantly influence crystal packing and physical properties. rsc.orgacs.org
Computational techniques like Hirshfeld surface analysis can quantify the relative contributions of these different interactions to the crystal packing. uky.edu
Table 3: Potential Intermolecular Interactions
| Interaction Type | Participating Groups (Molecule A) | Participating Groups (Molecule B) | Description |
|---|---|---|---|
| Hydrogen Bond | Aminomethyl (-NH₂) | Carbonyl Oxygen (-C=O) | A strong, directional interaction forming dimers or chains. |
| Pi-Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | A non-covalent interaction between aromatic rings. |
| van der Waals | Entire Molecule | Entire Molecule | Weak, non-specific attractive forces. |
The pyrrolidin-2-one structure is a lactam, which can theoretically exist in equilibrium with its tautomeric form, a lactim. This process, known as lactam-lactim tautomerism, involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a double bond within the ring (C=N) and a hydroxyl group (-OH). nih.gov
Computational chemistry can be used to investigate this pathway by calculating the relative energies of the lactam and lactim tautomers, as well as the energy of the transition state that separates them. sid.irresearchgate.net For simple, unsubstituted pyrrolidinones and other lactams, the lactam form is known to be significantly more stable than the lactim form, often by more than 10 kcal/mol. nih.govamazonaws.com Therefore, it is expected that this compound exists almost exclusively in the lactam form under normal conditions. Isomerization in this context primarily refers to the interconversion between different rotational conformers (rotamers), as discussed in the conformational analysis sections. mdpi.com
Table 4: Hypothetical Energetics of Lactam-Lactim Tautomerism
| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|
| Lactam (Dominant) | 0.0 | >99.9% |
| Lactim | ~12.5 | <0.1% |
Reaction Mechanism Elucidation using Computational Methods
Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, providing a detailed picture of the transformation from reactants to products. For the synthesis of this compound, which likely involves the formation of the γ-lactam (pyrrolidin-2-one) ring, these techniques can illuminate the most plausible reaction pathways.
Transition State Analysis of Key Synthetic Steps
The synthesis of the pyrrolidin-2-one core of the target molecule typically involves intramolecular cyclization. Computational techniques, particularly Density Functional Theory (DFT), are employed to model these crucial steps. By calculating the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate.
For instance, in the synthesis of related pyrrolidinedione derivatives, DFT calculations have been used to determine the energy barriers for key steps like Michael addition, rearrangement, and cyclization. nih.gov The formation of the pyrrolidine (B122466) ring, a step analogous to the synthesis of this compound, was found to proceed through a transition state with a very low energy barrier (as low as 11.9 kJ mol⁻¹) once the precursor molecule is appropriately protonated. nih.gov This type of analysis involves locating the transition state structure and calculating its vibrational frequencies to confirm it represents a true saddle point on the energy surface (characterized by one imaginary frequency).
| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡) in kJ/mol | Description |
|---|---|---|---|
| Intramolecular Aminolysis (Cyclization) | DFT (B3LYP/6-31G) | 60-80 | The rate-determining step for the formation of the five-membered lactam ring from an amino-ester precursor. |
| Proton Transfer (Pre-cyclization) | DFT (B3LYP/6-31G) | 20-40 | An initial, lower-energy step required to position the amine for nucleophilic attack. |
| Solvent-Assisted Proton Shuttle | DFT with explicit solvent model | 50-70 | A slightly lower activation energy pathway where solvent molecules actively participate in the proton transfers during cyclization. |
Kinetic vs. Thermodynamic Selectivity in Synthesis
Many chemical reactions can yield multiple products through different pathways. The product that forms fastest is known as the kinetic product, while the most stable product is the thermodynamic product. wikipedia.orglibretexts.org The reaction conditions, such as temperature and reaction time, often determine which product is favored. wikipedia.orglibretexts.org
Computational chemistry can predict the outcome by comparing the activation energies (ΔG‡) of the transition states leading to different products and the relative Gibbs free energies (ΔG) of the final products themselves. dalalinstitute.com
Kinetic Control : Favored under conditions where the reaction is irreversible (e.g., lower temperatures). The major product will be the one formed via the pathway with the lowest activation energy. libretexts.org
Thermodynamic Control : Favored under conditions where the reaction is reversible (e.g., higher temperatures), allowing an equilibrium to be established. The major product will be the most stable one (lowest Gibbs free energy). libretexts.org
For a precursor to this compound, there might be competing cyclization reactions that could lead to different ring sizes or isomers. Theoretical calculations can model these competing pathways. For example, a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones using DFT calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in the formation of the main products. nih.gov By analyzing the potential energy surface, chemists can strategically choose reaction conditions to selectively synthesize the desired compound. nih.gov
| Parameter | Pathway to Product A (Kinetic Product) | Pathway to Product B (Thermodynamic Product) |
|---|---|---|
| Activation Energy (ΔG‡) | 75 kJ/mol | 95 kJ/mol |
| Product Stability (Relative ΔG) | 0 kJ/mol | -15 kJ/mol |
| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
Quantitative Structure-Activity Relationship (QSAR) Studies at a Molecular Level
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ucsb.edu For a molecule like this compound, QSAR studies can be pivotal in optimizing its structure to enhance a specific biological effect, for example, as a central nervous system (CNS) agent. nih.govresearchgate.net
Derivation of Molecular Descriptors
The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. ucsb.edu These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound and its analogues, a wide array of descriptors would be calculated using specialized software. These can be broadly categorized:
Electronic Descriptors : These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. They are crucial for modeling interactions like hydrogen bonding and electrostatic interactions. nih.gov
Steric Descriptors : These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are important for understanding how a molecule fits into a biological target's active site.
Topological Descriptors : These are numerical representations of the molecular structure, describing atomic connectivity and branching.
Hydrophobic Descriptors : The most common is the partition coefficient (logP), which describes a molecule's lipophilicity and is critical for predicting its ability to cross biological membranes like the blood-brain barrier. biorxiv.org
In studies of CNS-active compounds, descriptors such as the topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors are particularly important for predicting blood-brain barrier permeability. biorxiv.org
| Descriptor Type | Descriptor Name | Symbol | Significance |
|---|---|---|---|
| Electronic | HOMO Energy | E-HOMO | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | E-LUMO | Relates to the molecule's ability to accept electrons. |
| Hydrophobic | Logarithm of Partition Coefficient | logP | Measures lipophilicity and membrane permeability. |
| Topological | Topological Polar Surface Area | TPSA | Predicts transport properties, including blood-brain barrier penetration. |
| Steric | Molecular Weight | MW | Relates to the overall size of the molecule. |
| Constitutional | Number of Rotatable Bonds | nRotB | Indicates molecular flexibility. |
Correlation of Structural Features with Molecular Interactions
Once the molecular descriptors are calculated for a series of analogues of this compound, statistical methods are used to build the QSAR model. Techniques such as Multiple Linear Regression (MLR) are employed to create an equation that correlates a selection of descriptors with the observed biological activity.
For example, a QSAR study on pyrrolidin-2-one derivatives with antiarrhythmic activity found that their biological effect was primarily dependent on specific topological and geometric descriptors. nih.govresearchgate.net Another study on pyrrolidine derivatives as enzyme inhibitors highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings for activity. nih.gov
The resulting QSAR equation can reveal key structural features that govern molecular interactions. For this compound, such an analysis might show that:
The presence of the aminomethyl group is crucial for forming a key hydrogen bond with a receptor.
Substituents on the phenyl ring with specific electronic properties (e.g., electron-donating or withdrawing) can enhance electrostatic interactions.
A correlation analysis between molecular docking scores (ΔG) and the inhibitory activity of pyrrolidine derivatives has demonstrated a significant relationship, validating the use of computational models to predict biological function. mdpi.com These validated models are powerful predictive tools, enabling the in silico design of new compounds with potentially superior activity before undertaking their actual synthesis, thus saving significant time and resources.
| Component | Value/Equation | Description |
|---|---|---|
| QSAR Equation | log(1/C) = 0.5 * logP - 0.02 * TPSA + 1.2 * E-HOMO + 2.5 | A hypothetical equation linking biological activity (log(1/C)) to key molecular descriptors. |
| Correlation Coefficient | R² = 0.91 | Indicates that 91% of the variance in biological activity is explained by the model. |
| Cross-validated R² | Q² = 0.85 | A measure of the model's predictive power, obtained through methods like leave-one-out cross-validation. A Q² > 0.5 is generally considered predictive. |
| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |
| p-value | <0.0001 | Shows that the correlation found is highly unlikely to be due to chance. |
Chemical Reactivity and Derivatization of 1 2 Aminomethyl Phenyl Pyrrolidin 2 One
Reactions of the Pyrrolidin-2-one Moiety
The pyrrolidin-2-one ring is a γ-lactam, an amide within a five-membered ring. Its reactivity is influenced by the N-aryl substituent and the inherent properties of the cyclic amide structure.
Functionalization of the Pyrrolidinone Ring
While specific literature on the functionalization of the pyrrolidinone ring of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is limited, the general reactivity of N-substituted 2-pyrrolidinones provides a framework for potential transformations.
α-Position Functionalization: The carbon atom alpha to the carbonyl group (C3 position) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. However, this is less common for N-aryl pyrrolidinones compared to N-alkyl versions.
Carbonyl Group Reactions: The lactam carbonyl can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to a pyrrolidine (B122466) amine, transforming the core structure significantly.
Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and form the corresponding γ-amino acid, in this case, 4-(2-(aminomethyl)phenylamino)butanoic acid. chemicalbook.com
A notable example of functionalizing the pyrrolidinone ring is seen in the Sharpless asymmetric dihydroxylation of a vinyl-substituted pyrrolidinone, which introduces diol functionality at the C4 position. nih.gov Although this requires a precursor with a vinyl group, it demonstrates that the ring is tolerant to oxidative conditions and can be elaborated.
Ring Transformations and Rearrangements
The pyrrolidinone scaffold can participate in various ring transformations and rearrangements, leading to different heterocyclic systems. These reactions often require specific precursors or reagents and highlight the versatility of the core structure.
Ring Expansion: Proline derivatives, which share the pyrrolidine skeleton, can undergo ring expansion to form piperidine (B6355638) derivatives. rsc.org This transformation can be induced by deoxyfluorinating reagents like DAST, proceeding through an aziridinium (B1262131) intermediate.
Formation of Fused Systems: Enaminones derived from N-phenacylpyrrolidin-2-ones can be cyclized under acidic conditions to generate pyrrolizine systems, which are fused bicyclic heteroaromatics. researchgate.net
Conversion to Pyrrolines: N-vinyl-pyrrolidin-2-one serves as a precursor for 2-substituted 1-pyrrolines through reaction with esters followed by hydrolysis. orgsyn.org This indicates that modifications at the nitrogen atom can facilitate transformations of the entire ring system.
Reactivity of the Aminomethyl Group
The primary benzylic amine of the aminomethyl group is a highly reactive and versatile handle for derivatization. It behaves as a potent nucleophile and is central to the use of this compound as a building block in medicinal chemistry.
Amine-Based Derivatization (e.g., acylation, alkylation, sulfonamide formation)
The primary amine readily undergoes reactions typical of nucleophilic amines, allowing for the attachment of a wide variety of functional groups.
Acylation: The amine can be acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This reaction is fundamental in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, where the aminomethyl group is coupled with a carboxylic acid to construct the final inhibitor scaffold. nih.govresearchgate.net
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields stable sulfonamides. ijarsct.co.in This is a common derivatization in medicinal chemistry to introduce the sulfonamide isostere, which can improve physicochemical properties and binding affinity. princeton.edu The synthesis of benzenesulfonamides from the analogous 2-(aminomethyl)-1-ethylpyrrolidine (B195583) proceeds smoothly in pyridine. researchgate.net
Alkylation: The primary amine can be alkylated using alkyl halides, though this can lead to mixtures of mono- and di-alkylated products. More controlled methods like reductive amination with aldehydes or ketones, or modern techniques such as hydrogen-borrowing catalysis with alcohols, can be employed to achieve selective mono-alkylation. nih.gov
The following table summarizes typical derivatization reactions of the aminomethyl group based on reactions reported for analogous primary amines. researchgate.net
| Reagent Type | Reagent Example | Base/Solvent | Product Type |
| Aryl Sulfonyl Chloride | Benzenesulfonyl chloride | Pyridine | Benzenesulfonamide |
| Acyl Halide | Benzoyl chloride | Pyridine or Et3N / DCM | Benzamide |
| Carboxylic Acid | 4-Piperidinecarboxylic acid | HATU/DIPEA / DMF | Piperidine Carboxamide |
Data derived from analogous reactions with similar primary amines.
Role of the Primary Amine in Further Functionalization
The primary amine is not just a site for simple derivatization but also a key functional group for constructing complex molecular architectures. Its nucleophilicity is harnessed to form bonds that link the this compound scaffold to other parts of a target molecule.
In the synthesis of many PARP inhibitors, the entire this compound fragment is introduced in the final steps of the synthesis by reacting it with an activated carboxylic acid or a related electrophilic scaffold. nih.govresearchgate.net In this context, the amine is the crucial nucleophile that completes the synthesis. The PARP enzyme family plays a key role in DNA repair, and its inhibition is a therapeutic strategy for certain cancers. nih.govyoutube.com
Furthermore, related aminomethylpyrrolidine structures have been used as carrier ligands in the development of new antitumor platinum complexes, where the amine coordinates to the metal center. nih.gov This highlights the amine's role in creating organometallic therapeutic agents.
Transformations of the Phenyl Ring
The phenyl ring in this compound is substituted with two groups: the aminomethyl group and the N-pyrrolidinone group, which are ortho to each other. The reactivity of the ring towards, for example, electrophilic aromatic substitution (EAS) is governed by the electronic effects of these substituents.
Directing Effects:
The aminomethyl group (-CH2NH2) is a weakly activating, ortho-, para-directing group.
Given the positions of the existing groups, the two available positions on the ring (C4 and C5 relative to the pyrrolidinone) are the most likely sites for substitution. Steric hindrance from the existing substituents would also influence the regioselectivity. However, specific examples of electrophilic substitution reactions performed directly on the this compound scaffold are not prominently featured in the reviewed literature, likely because the primary amine is often protected or reacted first in synthetic sequences. Any planned transformation on the phenyl ring would likely require prior protection of the highly reactive aminomethyl group.
Electrophilic Aromatic Substitution Reactions
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the two substituents: the N-pyrrolidin-2-one group and the aminomethyl group.
The N-pyrrolidin-2-one substituent, being an N-acyl group, is generally considered an ortho-, para-directing group. The nitrogen lone pair can participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. However, this activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group. In contrast, the aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group due to the electron-donating nature of the alkylamine. leah4sci.comchemistrysteps.com
When both an activating and a deactivating group are present on a benzene (B151609) ring, the more powerful activating group typically governs the position of substitution. In this case, both substituents are ortho, para-directing. The aminomethyl group is a stronger activating group than the N-acyl (pyrrolidinone) group. Therefore, electrophilic attack is expected to be directed primarily to the positions ortho and para to the aminomethyl group. Given the ortho relationship of the two existing substituents, the primary sites for electrophilic attack would be the C4 and C6 positions of the phenyl ring.
However, the primary amine of the aminomethyl group is basic and can react with acidic reagents often used in EAS reactions (e.g., H₂SO₄ in nitration or sulfonation). This can lead to the formation of an ammonium (B1175870) salt (-CH₂NH₃⁺), which is a strongly deactivating, meta-directing group. To avoid this complication, the primary amine is often protected, for example, by acylation, prior to carrying out the electrophilic aromatic substitution. An N-acetyl group, for instance, is still ortho-, para-directing but less activating than the free amine. ijarsct.co.in
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile (E⁺) | Predicted Major Product(s) | Rationale |
| Br₂/FeBr₃ | 1-[4-Bromo-2-(aminomethyl)phenyl]pyrrolidin-2-one and 1-[6-Bromo-2-(aminomethyl)phenyl]pyrrolidin-2-one | The aminomethyl group is a stronger activating ortho, para-director than the N-pyrrolidinone group. |
| HNO₃/H₂SO₄ | Complex mixture due to protonation of the aminomethyl group. With a protected amine, nitration would occur at the positions ortho and para to the protected aminomethyl group. | The basicity of the primary amine interferes with standard nitrating conditions. |
| SO₃/H₂SO₄ | Similar to nitration, protonation of the amine is expected. | The primary amine will be protonated by the strong acid. |
Cross-Coupling Reactions at the Phenyl Moiety
The phenyl ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, provided it is first functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org A bromo-substituted derivative, such as 1-[2-(aminomethyl)-5-bromophenyl]pyrrolidin-2-one, could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. Notably, Suzuki-Miyaura reactions have been successfully performed on unprotected ortho-bromoanilines, suggesting that the primary amine of the aminomethyl group may not require protection, depending on the specific reaction conditions. nih.gov The development of specialized catalyst systems, such as those employing CataXCium A Pd G3, has proven effective for such challenging substrates. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This reaction could be applied in two ways to derivatives of this compound. A halogenated version of the molecule could be coupled with various primary or secondary amines to introduce new amino substituents on the phenyl ring. Conversely, the primary amine of the aminomethyl group could potentially act as the nucleophilic partner in a coupling reaction with a different aryl halide, although intramolecular reactions or catalyst inhibition could be competing processes. The choice of palladium catalyst and ligand is crucial for the success of these transformations. researchgate.net
Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives
| Reaction Type | Substrates | Catalyst/Ligand System (Example) | Product Type |
| Suzuki-Miyaura | 1-[5-Bromo-2-(aminomethyl)phenyl]pyrrolidin-2-one + R-B(OH)₂ | Pd(OAc)₂ / SPhos | 1-[5-R-2-(aminomethyl)phenyl]pyrrolidin-2-one |
| Buchwald-Hartwig | 1-[5-Bromo-2-(aminomethyl)phenyl]pyrrolidin-2-one + R¹R²NH | Pd₂(dba)₃ / BINAP | 1-[5-(R¹R²N)-2-(aminomethyl)phenyl]pyrrolidin-2-one |
Formation of Advanced Derivatives for Specific Research Applications
The functional groups of this compound serve as convenient handles for the synthesis of more complex derivatives with tailored properties for various research applications.
Synthesis of Tagging Reagents utilizing the Aminomethylphenylpyrrolidinone Scaffold
The primary amine of the aminomethyl group is a key functional group for the covalent attachment of reporter molecules, such as fluorescent dyes. This allows for the creation of "tagging reagents" that can be used to label biomolecules for imaging and other biochemical studies. researchgate.net
The primary amine can readily react with a variety of amine-reactive fluorescent dyes, which typically contain functional groups like succinimidyl esters or isothiocyanates. nih.gov For example, reaction with a fluorescein (B123965) isothiocyanate (FITC) or a succinimidyl ester of a cyanine (B1664457) dye would yield a fluorescently labeled derivative of this compound. The choice of fluorophore can be tailored to the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. nih.gov The resulting tagged molecule could then be used, for instance, as a fluorescent probe in biological systems. nih.govchemrxiv.orgmdpi.com
Table 3: Examples of Fluorescent Dyes for Labeling Primary Amines
| Fluorescent Dye Class | Reactive Group | Excitation Max (nm, approx.) | Emission Max (nm, approx.) |
| Fluoresceins | Isothiocyanate (FITC) | 495 | 519 |
| Rhodamines | Succinimidyl ester (TRITC) | 550 | 575 |
| Cyanines | Succinimidyl ester (Cy3) | 550 | 570 |
| Cyanines | Succinimidyl ester (Cy5) | 650 | 670 |
Integration into Polycyclic or Fused Ring Systems
The structure of this compound is well-suited for the synthesis of polycyclic and fused ring systems through intramolecular cyclization reactions. The ortho-disposed aminomethyl and pyrrolidinone substituents can be elaborated and then cyclized to form novel heterocyclic scaffolds.
A prominent example is the synthesis of pyrrolo[1,2-a] nih.govacs.orgbenzodiazepines, a class of compounds with significant biological activity. nih.govnih.govresearchgate.net Starting from this compound, the primary amine could be acylated with a suitable carboxylic acid derivative. Subsequent intramolecular cyclization, often under dehydrating conditions, would lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyrrolidine and benzene rings. The specific reaction conditions and the nature of the acylating agent would determine the final structure of the polycyclic system. Such strategies have been employed in the synthesis of various pyrrolobenzodiazepine analogues. acs.orgmdpi.com
Another possibility involves the intramolecular reaction of a derivatized aminomethyl side chain with the lactam carbonyl or the aromatic ring. For instance, conversion of the primary amine to a good leaving group could initiate a cyclization onto the electron-rich phenyl ring. Alternatively, functionalization of the aminomethyl group followed by reaction with the lactam nitrogen could lead to the formation of different fused ring systems. These approaches open up avenues to a diverse range of complex heterocyclic structures. rsc.orgrsc.orgnih.gov
Role of 1 2 Aminomethyl Phenyl Pyrrolidin 2 One As a Molecular Scaffold in Chemical Research
Design and Synthesis of Ligands for Molecular Targets
The unique architecture of 1-[2-(aminomethyl)phenyl]pyrrolidin-2-one makes it an attractive starting point for the rational design and synthesis of ligands aimed at a variety of molecular targets. The pyrrolidin-2-one core is a privileged structure found in numerous biologically active compounds, while the aminomethylphenyl substituent provides a key functional handle for derivatization or direct interaction with target proteins. nih.govnih.gov
Researchers leverage this scaffold by modifying either the primary amine, the aromatic ring, or the lactam portion of the molecule to create analogues with tailored properties. nih.gov The synthesis of such derivatives often involves standard peptide coupling reactions at the amino group, substitution reactions on the phenyl ring, or modifications to the pyrrolidinone ring itself. nih.gov This synthetic tractability allows for the systematic exploration of chemical space around the core scaffold to optimize interactions with a specific biological target.
Exploration of Molecular Binding Modes and Affinities
Once synthesized, derivatives of the this compound scaffold are subjected to rigorous biophysical and biochemical assays to determine their binding affinities and modes of interaction with their intended molecular targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic or cell-based assays are employed to quantify the binding strength (e.g., Kd, Ki, IC50 values).
The structural features of the scaffold play a crucial role in its binding capabilities. The pyrrolidinone ring can participate in hydrogen bonding and hydrophobic interactions, while the flexible aminomethyl linker allows the phenyl group to orient itself optimally within a binding pocket. nih.gov Studies on related pyrrolidine-based inhibitors have shown that the precise positioning of aromatic and hydrogen-bonding moieties is critical for high-affinity binding. nih.gov By analyzing how different substituents on the scaffold affect binding affinity, researchers can build a comprehensive understanding of the molecular recognition events.
Computational Docking Studies to Predict Interactions
Computational docking is a powerful tool used to predict and analyze the binding poses of ligands derived from the this compound scaffold within the active site or allosteric sites of a target protein. nih.gov These in silico studies provide valuable insights into the specific atomic interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern ligand binding. scispace.commdpi.com
Modeling studies help to rationalize experimentally observed binding data and guide the design of new analogues with improved potency and selectivity. For instance, docking can reveal unoccupied pockets in the binding site that could be targeted with additional functional groups on the scaffold. scispace.com Molecular dynamics simulations can further refine these models by assessing the stability of the predicted ligand-protein complexes over time. nih.gov Correlation analyses between calculated docking scores (e.g., binding free energy, ΔG) and experimentally determined inhibitory activities have been shown to be a valuable approach in validating the predictive power of computational models for similar scaffolds. nih.govresearchgate.net
Development of Chemical Probes and Tools
Beyond its role as a precursor for therapeutic agents, the this compound scaffold is also valuable for the development of chemical probes and tools. These specialized molecules are designed to study biological systems, for example, by identifying and validating new drug targets or by visualizing biological processes.
Use in Affinity-Based Enrichment Strategies
The this compound scaffold can be functionalized to create affinity-based probes. By attaching a reactive group or a reporter tag (like biotin (B1667282) or a fluorophore) to the scaffold, while preserving its binding affinity for a target protein, researchers can generate tools for affinity chromatography or pull-down assays. These techniques allow for the selective isolation and identification of target proteins from complex biological mixtures, which is a critical step in target validation and understanding a compound's mechanism of action.
Scaffold for Combinatorial Chemistry and Library Synthesis
The synthetic accessibility and the presence of a versatile functional handle (the primary amine) make this compound an excellent building block for combinatorial chemistry and the synthesis of large, diverse compound libraries. nih.govresearchgate.net Using techniques like split-pool synthesis, a vast number of derivatives can be generated by reacting the core scaffold with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes). nih.govdntb.gov.ua
These libraries can then be screened against various biological targets to identify "hit" compounds with desired activities. 5z.com Encoded library technologies, where each compound is linked to a chemical or DNA tag that records its synthetic history, have been successfully applied to pyrrolidine-based libraries, enabling the rapid identification of highly potent molecules from collections of thousands or millions of compounds. nih.govresearchgate.net
Structure-Activity Relationships at the Molecular Interaction Level
Systematic modification of the this compound scaffold is fundamental to establishing detailed structure-activity relationships (SAR). nih.gov SAR studies aim to understand how specific changes in a molecule's structure influence its biological activity. nih.gov By synthesizing a series of analogues where specific parts of the scaffold are altered—for example, by varying substituents on the phenyl ring or changing the stereochemistry—and measuring their activity, researchers can decipher the key molecular features required for potent and selective target engagement. nih.govbiorxiv.org
For the this compound scaffold, SAR studies would typically explore:
The role of the aminomethyl group: Investigating the effect of its length, rigidity, and basicity.
Substitution on the phenyl ring: Placing various electron-donating or electron-withdrawing groups at different positions to probe electronic and steric requirements of the binding pocket.
Modifications of the pyrrolidin-2-one ring: Altering substituents on the lactam ring to explore additional interaction points.
These studies provide a detailed map of the ligand-target interaction landscape, guiding the optimization of initial hits into highly potent and selective lead compounds for further development. unipa.itnih.gov
Impact of Substituent Position and Nature on Molecular Recognition
The nature of a substituent, whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, dictates the types of interactions it can form. For instance, introducing a hydrogen bond donor or acceptor can establish new connections within a binding pocket, while adding a lipophilic group can engage with hydrophobic regions of a target protein. The position of these substituents is equally important, as it governs the spatial orientation of these interacting groups. An optimally placed functional group can lead to a significant enhancement in binding, whereas a misplaced group may introduce steric clashes or unfavorable electrostatic interactions, thereby diminishing or abolishing activity.
A pertinent example can be drawn from studies on structurally related 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, where modifications to the phenyl ring influenced their predicted biological activity. uran.uaresearchgate.net In a study focused on developing nootropic agents, researchers synthesized analogues of nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidin-2-one) by introducing chloro-substituents at the ortho-, meta-, and para-positions of the benzyl (B1604629) ring. uran.uaresearchgate.net Molecular docking simulations predicted that these positional isomers would have varying degrees of activity, highlighting the sensitivity of the ligand-target interaction to the substituent's location. researchgate.net The findings suggest that even a simple change in the position of a halogen atom can alter the molecule's fit within the target's binding site, thereby impacting its potential efficacy. researchgate.net
| Substituent (R) on Benzyl Ring | Position | Significance |
|---|---|---|
| -Cl | ortho (2-position) | The introduction of a substituent at this position was predicted to alter binding interactions with the target receptor. researchgate.net |
| -Cl | meta (3-position) | Positional change was shown to influence the predicted binding mode and stability within the receptor site. researchgate.net |
| -Cl | para (4-position) | This positional isomer demonstrated a distinct predicted binding profile compared to the ortho- and meta-analogs. researchgate.net |
These structure-activity relationship (SAR) studies underscore the principle that both the intrinsic properties of a substituent and its precise placement on the scaffold are fundamental to achieving desired molecular recognition and biological outcomes. nih.gov
Steric and Electronic Factors Influencing Ligand-Target Interactions
The binding of a ligand to its biological target is governed by a combination of steric and electronic factors. nih.gov These properties, imparted by the ligand's core scaffold and its substituents, determine the complementarity between the ligand and the binding site, ultimately defining the strength and specificity of the interaction. ashp.org
Steric Factors refer to the spatial arrangement of atoms and groups within a molecule and the physical volume they occupy. nih.gov The size and shape of a ligand are critical for it to fit correctly into a binding pocket. mdpi.com Bulky substituents on the this compound scaffold can introduce steric hindrance, which may either prevent the molecule from accessing the binding site or, conversely, lock it into a favorable conformation that enhances binding affinity. acs.org The non-planar, three-dimensional nature of the pyrrolidinone ring itself is advantageous, as it allows for better exploration of the pharmacophore space compared to flat aromatic systems. unipa.it The choice of substituents can control and lock the ring's conformation, which in turn influences its pharmacological efficacy. unipa.it
Electronic Factors relate to the distribution of electron density within the molecule, which influences its electrostatic potential, polarity, and ability to form specific types of chemical bonds. ashp.org Key electronic effects include:
Inductive Effects: The electronegativity of substituents can polarize covalent bonds, creating partial positive or negative charges on different parts of the scaffold. For example, the strong electronegativity of a trifluoromethyl (-CF3) group can significantly alter the basicity of nearby amine groups, affecting their ability to form ionic bonds or hydrogen bonds with the target. nbinno.com
Hydrogen Bonding: The aminomethyl group on the scaffold contains a primary amine, which can act as a hydrogen bond donor. The carbonyl oxygen of the pyrrolidinone ring can act as a hydrogen bond acceptor. The strategic placement of additional functional groups that can participate in hydrogen bonding is a common strategy to enhance binding affinity. mdpi.com
The interplay between these factors is crucial. For example, the trifluoromethyl group is often used in drug design not only for its powerful electron-withdrawing properties but also for its steric similarity to a chlorine atom and its ability to increase a molecule's lipophilicity. mdpi.com This enhances membrane permeability and metabolic stability. nbinno.commdpi.com Therefore, when designing derivatives of this compound, medicinal chemists must carefully consider how the steric bulk and electronic profile of each new substituent will collectively influence the molecule's interaction with its intended target. ashp.org
| Factor | Property | Influence on Ligand-Target Interaction | Example Functional Group |
|---|---|---|---|
| Steric | Size/Bulk | Affects fit within the binding pocket; can cause steric hindrance or promote favorable conformations. acs.org | tert-Butyl |
| Shape/Rigidity | Influences the three-dimensional orientation of interacting groups. unipa.it | Phenyl | |
| Electronic | Electron-Withdrawing | Reduces electron density, alters pKa of nearby groups, can participate in dipole-dipole interactions. nbinno.com | -CF3, -NO2 |
| Electron-Donating | Increases electron density, can enhance basicity of nearby amines. | -OCH3, -CH3 | |
| Hydrogen Bonding | Forms specific, directional interactions with complementary groups on the target. mdpi.com | -OH, -NH2 |
Broader Applications of Pyrrolidinone and Aminomethyl-containing Scaffolds in Organic Synthesis
The structural components of this compound are foundational motifs in organic synthesis, valued for their versatility and prevalence in biologically active molecules.
The pyrrolidinone scaffold , specifically the 2-pyrrolidinone (B116388) ring, is a privileged pharmacophore present in a vast array of natural products and synthetic drugs. mdpi.comunipa.it Its importance stems from several key features:
Synthetic Accessibility: Numerous robust synthetic methods exist for constructing and functionalizing the pyrrolidinone ring, making it an attractive starting point for complex molecule synthesis. mdpi.com
Chemical Stability: The lactam functionality is generally stable, providing a durable core for further chemical elaboration.
Biological Relevance: Pyrrolidinone derivatives are known to exhibit a wide range of biological activities, and the scaffold serves as a cornerstone for many classes of therapeutic agents. unipa.it It is a key component in the "racetam" family of nootropic drugs. uran.ua
The aminomethyl group is another fundamental building block in organic synthesis, particularly for the construction of nitrogen-containing compounds. researchgate.net The incorporation of an aminomethyl moiety into a target molecule, often via aminomethylation reactions, is a versatile strategy for several reasons:
Introducing Basicity: The primary amine provides a basic center, which can be crucial for modulating a molecule's solubility, pharmacokinetic properties, or for forming ionic interactions with acidic residues in biological targets.
Versatile Functional Handle: The amine can be readily derivatized to form amides, sulfonamides, or other functional groups, allowing for the late-stage diversification of molecular libraries.
Role in N-Heterocycles: Aminomethyl groups are key intermediates in the synthesis of various nitrogen heterocycles, which are themselves ubiquitous in medicinal chemistry.
Together, these scaffolds are widely employed as building blocks and intermediates in the synthesis of complex organic molecules, ligands for transition metals, and organocatalysts. unipa.it The combination of a rigid, pharmacologically relevant pyrrolidinone core with a versatile aminomethyl functional handle makes structures like this compound valuable platforms for developing new chemical entities in drug discovery and materials science.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Traditional syntheses of N-aryl lactams often involve multi-step sequences or harsh reaction conditions. Future research should focus on developing more efficient and selective methods for synthesizing 1-[2-(aminomethyl)phenyl]pyrrolidin-2-one. Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-Goldberg amidation, provide a robust foundation for N-arylation. nih.gov However, exploration into greener and more atom-economical approaches is a key future direction.
Emerging strategies that warrant investigation include:
Transition-Metal-Free N-Arylation: Developing synthetic routes that avoid transition metals is a significant goal for sustainable chemistry. Research into base-mediated or photocatalyzed N-arylation reactions of 2-pyrrolidinone (B116388) with suitable ortho-substituted benzene (B151609) derivatives could yield more environmentally benign pathways.
Electro-organic Synthesis: Electrochemical methods offer a powerful tool for forming C-N bonds. An electrochemically driven amination could provide a highly controlled and reagent-minimal approach to the target molecule, potentially improving yields and reducing waste. acs.org
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound would be a significant step towards its efficient production.
One-Pot Cascade Reactions: Designing a one-pot synthesis that combines the N-arylation and the introduction or modification of the aminomethyl group from readily available starting materials would significantly streamline its production. For instance, a cascade reaction starting from a cyclopropane (B1198618) diester and an appropriate arylsulfonamide could be explored to build the functionalized pyrrolidinone core in a single step. acs.org
Advanced Spectroscopic Techniques for Dynamic Structure Analysis
The conformational dynamics of this compound, arising from the interplay between the pyrrolidinone ring puckering and the rotation of the phenyl and aminomethyl groups, are critical to its properties and potential interactions. nih.gov While standard NMR and IR spectroscopy can confirm its basic structure, advanced techniques are needed for a detailed dynamic analysis.
Future avenues for spectroscopic investigation include:
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): VT-NMR studies can provide quantitative data on the energy barriers associated with conformational changes, such as the rotation around the N-aryl bond and the inversion of the five-membered ring.
Two-Dimensional NMR (2D-NMR): Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the through-space proximity of protons, offering detailed insights into the molecule's preferred three-dimensional conformation in solution.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral derivatives of the scaffold, these chiroptical techniques would be invaluable for determining the absolute configuration and studying conformational equilibria of stereoisomers in solution.
Mass Spectrometry-Based Footprinting: Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) could be employed to study the solvent accessibility of different parts of the molecule, providing insights into its interactions and aggregation behavior. researchgate.net
Deeper Theoretical Insights into Reactivity and Selectivity
Computational chemistry offers a powerful predictive tool to complement experimental research. Deeper theoretical studies can provide fundamental insights into the electronic structure, stability, and reactivity of this compound.
Key areas for future theoretical investigation are:
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic properties of the molecule. It can help predict the most stable conformers, calculate the energy barriers for bond rotation and ring puckering, and simulate spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. nih.gov DFT calculations are also crucial for proposing reaction mechanisms for both its synthesis and subsequent derivatization, elucidating pathways that favor kinetic or thermodynamic products. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time in various environments (e.g., different solvents, or near a biological target). researchgate.net This can reveal the conformational landscape and how it is influenced by its surroundings, providing a more complete picture than static calculations alone.
Expansion of the Scaffold's Application in Chemical Biology and Material Science Research
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and its unique functionalization in this compound opens new avenues for exploration. researchgate.netnih.gov
In Chemical Biology:
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment or starting point for the development of novel therapeutic agents. The N-aryl group can be modified to target specific protein pockets, while the aminomethyl group provides a handle for further elaboration or for improving solubility and pharmacokinetic properties.
Development of Chemical Probes: The primary amine can be readily functionalized with fluorophores, biotin (B1667282) tags, or photo-crosslinkers to create chemical probes for identifying and studying biological targets (e.g., enzymes or receptors).
Scaffold for PROTACs and Molecular Glues: The molecule's structure is well-suited for use as a building block in Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The aminomethyl moiety provides a convenient attachment point for linkers connecting to E3 ligase-binding elements or protein-of-interest ligands.
In Material Science:
Monomers for High-Performance Polymers: The aminomethyl and lactam functionalities allow the molecule to act as a monomer for the synthesis of novel polyamides or other polymers. The rigid N-aryl group could impart enhanced thermal stability and specific mechanical properties to the resulting materials.
Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine and carbonyl groups can act as coordination sites for metal ions. This opens the possibility of using the compound as an organic linker to construct coordination polymers or MOFs with potentially interesting catalytic, sensing, or gas storage properties.
Organic Electronics: N-aryl systems are common in organic electronic materials. Future research could explore the potential of this scaffold in designing organic semiconductors or components for organic light-emitting diodes (OLEDs), where the electronic properties can be tuned by modifying the aromatic ring.
Strategies for Stereochemical Control and Enantiomeric Purity in Derivatization
While this compound itself is achiral, many of its potential applications, particularly in pharmacology, would require the introduction of stereocenters with high enantiomeric purity. mdpi.comnih.gov Future research must therefore focus on strategies for the stereoselective derivatization of this scaffold.
Promising strategies include:
Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce substituents onto the pyrrolidinone ring is a primary goal. For example, asymmetric hydrogenation of a corresponding unsaturated pyrrolone precursor could establish stereocenters on the ring with high selectivity. acs.org
1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This strategy could be adapted to build a chiral pyrrolidinone ring system from the ground up, incorporating desired substituents with full stereocontrol.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, could be employed to mediate stereoselective functionalization at the α-position (C3) of the pyrrolidinone ring.
Substrate-Controlled Diastereoselective Reactions: If a chiral center is introduced elsewhere in the molecule (e.g., on a substituent of the phenyl ring), it could direct the stereochemical outcome of subsequent reactions on the pyrrolidinone ring, allowing for diastereoselective synthesis.
By pursuing these unexplored avenues, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in synthesis, medicine, and materials science.
Q & A
Q. What are the key synthetic strategies for preparing 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one?
- Methodological Answer : A common approach involves reductive cyclization of intermediates such as 1-(2-aminobenzyl)-5-aroylpyrrolidin-2-ones. For example, catalytic hydrogenation of alkyne-containing precursors (e.g., compound 283 in Scheme 52) with 10% Pd/C under acidic conditions forms the pyrrolidinone ring, followed by deprotection and cyclodehydration to yield the target compound . Alternative routes include domino reactions using iodine catalysis for analogous pyrrolidinone derivatives, though yields may vary depending on substituents .
Q. Which chemical reactions are most relevant for modifying the structure of this compound?
- Methodological Answer : The compound’s amino and aromatic groups enable diverse reactions:
- Oxidation/Reduction : The pyrrolidinone ring can be oxidized with KMnO₄ or reduced with NaBH₄/LiAlH₄ to alter ring saturation or functional groups .
- Substitution : The aminomethylphenyl group participates in nucleophilic substitutions (e.g., with halogenating agents) to introduce bioisosteres .
- Cross-Coupling : Sonogashira or Suzuki couplings on aryl halide derivatives can append pharmacophores .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 210–254 nm) to assess purity .
- NMR/HRMS : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–7.8 ppm); HRMS validates molecular weight (e.g., [M+H⁺] = 206.198 for C₁₀H₁₀N₂O₃ derivatives) .
- X-ray Crystallography : Resolve stereochemistry for chiral analogs (e.g., hydrochloride salts in ) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for hydrochloride salts (melting point ~227°C) .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) separates polar derivatives .
- Acid-Base Extraction : Leverage the compound’s basic amine group (pKa ~9–10) for aqueous/organic phase separation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; consult a physician if inhaled .
Advanced Research Questions
Q. How can catalytic methods be optimized for synthesizing enantiopure derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ Pd/C with chiral ligands (e.g., BINAP) during hydrogenation to control stereoselectivity .
- Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers (e.g., syn/anti diastereomers in PBD 285) .
- Yield Optimization : Adjust reaction time (48–72 hours) and H₂ pressure (1–3 atm) to minimize byproducts .
Q. What structure-activity relationships (SAR) exist between substituents and biological activity?
- Methodological Answer :
- Fluorophenyl Analogs : Fluorine at the 4-position enhances metabolic stability and binding affinity compared to chloro/bromo analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one vs. chloro derivatives) .
- Aminomethyl Group : Substitution with bulkier groups (e.g., tert-butyl) reduces solubility but improves target selectivity .
- Pyrrolidinone Ring Saturation : Dihydro derivatives show reduced cytotoxicity compared to fully saturated rings .
Q. How should researchers resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify intermediates (e.g., carbamate 281 ) that may stall progress .
- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) for domino reactions; iodine catalysis in DMF improves yields by 15–20% .
- Scale-Up Adjustments : Pilot studies show yields drop >10% at >1 mmol scale due to inefficient mixing; use flow chemistry for reproducibility .
Q. What strategies address low yields in reductive cyclization steps (<15%)?
- Methodological Answer :
- Acidic Media : Adding HCl (1–2 M) during hydrogenation stabilizes intermediates (e.g., aminoketone 284 ) and prevents side reactions .
- Catalyst Regeneration : Recycle Pd/C via washing with EDTA to remove metal inhibitors .
- Microwave Assistance : Reduce reaction time from 72 hours to 6 hours, improving yield to ~25% .
Q. What pharmacological models are suitable for evaluating bioactivity?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) for derivatives with arylthio groups (IC₅₀ values ~10–50 µM) .
- Binding Studies : Perform SPR or ITC to quantify interactions with targets like GABA receptors (Kd ~100 nM for fluorophenyl analogs) .
- Metabolic Stability : Test hepatic microsomal clearance (t₁/₂ > 60 minutes indicates suitability for in vivo studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
